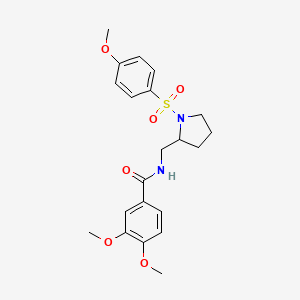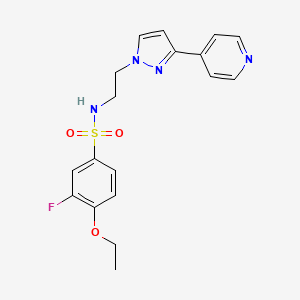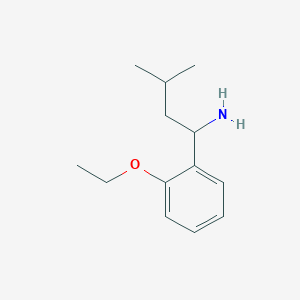
3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, benzamide, and sulfonyl moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including the formation of amide bonds and the introduction of sulfonyl groups. For instance, the Diels-Alder reaction is mentioned as a key step in the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, which shares the dimethoxyphenyl feature with our compound of interest . This suggests that similar cycloaddition reactions might be involved in the synthesis of 3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been studied using X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information on the molecular geometry, including bond lengths and angles, which are crucial for understanding the three-dimensional conformation of the molecule. The presence of intramolecular hydrogen bonds and aromatic π-π interactions can also influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of electron-donating or electron-withdrawing groups. For example, the molecular electrostatic potential (MEP) surface map can be used to predict sites of nucleophilic and electrophilic attack . The antioxidant properties of these compounds, as determined by DPPH free radical scavenging tests, also provide insights into their potential as reactive species in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Endocrinological Effects
- Substituted Orthoveratramides: Similar compounds have been studied for their strong endocrinological effects, particularly in inhibiting estrus in rats and preventing the formation of "castration cells" in the pituitary, suggesting potential applications in reproductive health and endocrine system studies (Justin-Besançon et al., 1978).
Synthesis and Characterization
- High-Yield Synthesis: Related research includes the development of efficient synthesis methods for pharmacologically active compounds, highlighting the importance of synthetic chemistry in drug development and research (Bobeldijk et al., 1990).
Novel Compound Synthesis
- Anti-inflammatory and Analgesic Agents: The synthesis of novel compounds derived from natural products for potential use as anti-inflammatory and analgesic agents demonstrates the exploration of new therapeutic agents (Abu-Hashem et al., 2020).
Analytical Methods
- Quantitative Analysis: The development of high-performance liquid chromatography methods for the analysis of pharmaceuticals in body fluids represents the critical role of analytical chemistry in drug development and pharmacokinetics studies (Alfredsson et al., 1979).
Computational Analysis
- QSAR Analysis: The use of computational QSAR analysis for evaluating the toxicological profile of anti-tuberculosis compounds showcases the integration of computational methods in assessing drug safety and efficacy (Coleman et al., 2003).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-17-7-9-18(10-8-17)30(25,26)23-12-4-5-16(23)14-22-21(24)15-6-11-19(28-2)20(13-15)29-3/h6-11,13,16H,4-5,12,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCZNLRZIKSVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)

![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)



![N-Cyclopropylbenzo[d]isothiazol-3-amine](/img/structure/B3008057.png)